

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Features, Benefits, and Applications

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Compound of Interest

Compound Name: Trisulfo-Cy3-Alkyne

Cat. No.: B15553845

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy3-Alkyne**, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will delve into its core features, detail its benefits, and provide structured data and experimental protocols to facilitate its effective implementation in the laboratory.

Core Features and Benefits

Trisulfo-Cy3-Alkyne is a cyanine dye characterized by the presence of three sulfonate groups and a terminal alkyne moiety.^{[1][2][3]} This unique structure imparts several advantageous properties. The trisulfonation renders the molecule highly water-soluble, which is beneficial for biological applications by preventing aggregation and improving reagent delivery in aqueous environments.^{[1][2][3]} The terminal alkyne group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.^{[2][4][5]} This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of azide-modified biomolecules in complex biological samples.^{[4][5]}

The Cy3 fluorophore component is known for its brightness and photostability.^{[1][2][6]} It exhibits a strong absorption and fluorescence in the orange-red region of the visible spectrum, making it compatible with a wide range of common fluorescence imaging systems, including microscopes, gel imagers, and plate readers.^{[1][2]} Its fluorescence is also notably stable across a broad pH range, adding to its versatility in various experimental conditions.^[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Trisulfo-Cy3-Alkyne**, facilitating comparison and experimental design.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	References
Molecular Formula	C35H41N3Na2O10S3	[1]
Molecular Weight	805.9 g/mol	[1]
Excitation Maximum (λ_{ex})	~550 - 555 nm	[6]
Emission Maximum (λ_{em})	~565 - 570 nm	[6]
Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[1][7]
Quantum Yield (Φ)	~0.24 (for Cy3-DNA)	[8]
Solubility	High in water and polar organic solvents (e.g., DMSO, DMF)	[1][7]

Experimental Protocols

This section provides detailed methodologies for common applications of **Trisulfo-Cy3-Alkyne**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein containing an azide group with **Trisulfo-Cy3-Alkyne**.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines if the azide is introduced via an NHS ester.

- **Trisulfo-Cy3-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand.[9][10]
- Sodium ascorbate (freshly prepared)
- DMSO or DMF for dissolving the dye
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Trisulfo-Cy3-Alkyne** in DMSO or water.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
 - Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 μL of a 1-5 mg/mL solution) with 90 μL of PBS buffer.[9]
 - Add 20 μL of a 2.5 mM solution of **Trisulfo-Cy3-Alkyne**.
 - Add 10 μL of the 100 mM THPTA/TBTA solution and vortex briefly.[9]
 - Add 10 μL of the 20 mM CuSO_4 solution and vortex briefly.[9]
- Initiation and Incubation:

- To initiate the click reaction, add 10 μ L of the freshly prepared 300 mM sodium ascorbate solution.[9]
- Vortex the reaction mixture gently.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purification:
 - Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography or dialysis.

Fluorescence Microscopy of Labeled Biomolecules

This protocol provides a general workflow for imaging cells containing biomolecules labeled with **Trisulfo-Cy3-Alkyne**.

Materials:

- Cells cultured on coverslips or in imaging dishes.
- Fixative (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets.
- Wash buffer (e.g., PBS).
- Mounting medium with an antifade reagent.
- Fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation filter ~530-550 nm, emission filter ~570-600 nm).

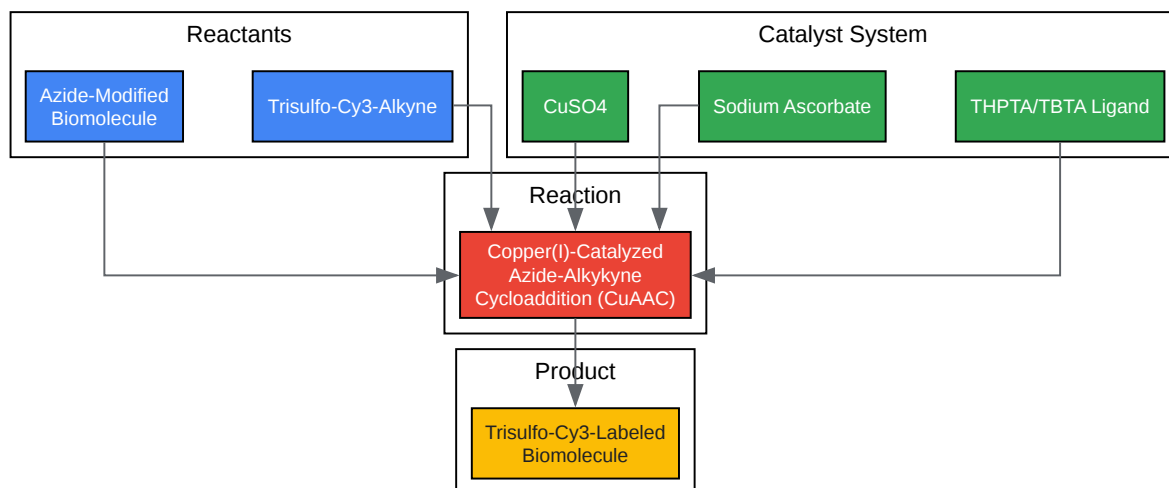
Procedure:

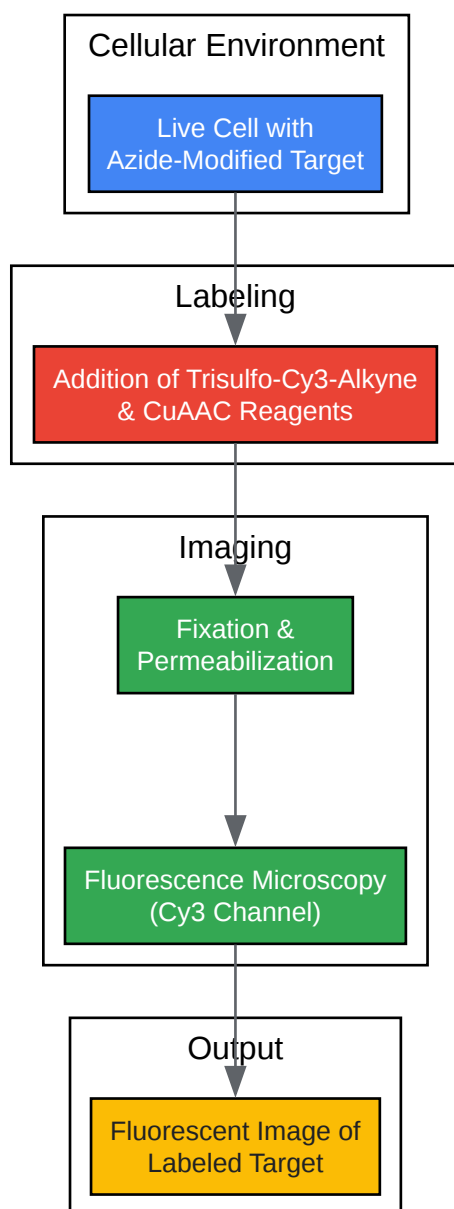
- Cell Preparation and Labeling:
 - Culture cells and introduce the azide-modified biomolecule of interest (e.g., via metabolic labeling with an azido-sugar or azido-amino acid).

- Perform the CuAAC reaction with **Trisulfo-Cy3-Alkyne** as described in the previous protocol, adapting reagent concentrations and incubation times as needed for cellular labeling.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate Cy3 filter set. Acquire images using optimal exposure times to maximize signal-to-noise while minimizing photobleaching.

Mandatory Visualizations

The following diagrams illustrate key processes involving **Trisulfo-Cy3-Alkyne**.





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